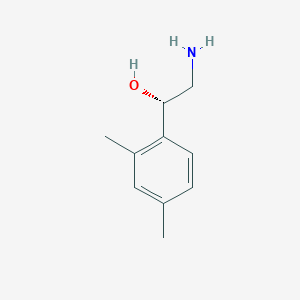
(1S)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol is an organic compound with a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. Common reagents used in these reactions include sodium borohydride or lithium aluminum hydride for reduction, and ammonia or primary amines for reductive amination.
Industrial Production Methods
Industrial production methods for this compound often involve catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(1S)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (1S)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol: The enantiomer of the compound, with different biological activity.
2-Amino-1-(2,4-dimethylphenyl)ethanol: A racemic mixture of the compound.
2-Amino-1-(2,4-dimethylphenyl)propan-1-ol: A structurally similar compound with an additional methyl group.
Uniqueness
(1S)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol is unique due to its chiral center, which imparts specific stereochemical properties. This enantiomerically pure compound can exhibit different biological activities compared to its racemic mixture or other similar compounds, making it valuable for specific applications in pharmaceuticals and research.
Biological Activity
(1S)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol is a chiral compound recognized for its potential biological activities stemming from its structural features. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound has the following molecular formula: C12H17N1O1, with a molecular weight of approximately 179.26 g/mol. The presence of both an amino group and a hydroxyl group contributes to its ability to interact with various biological targets, including enzymes and receptors.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets. The amino group facilitates hydrogen bonding with active site residues in proteins, while the hydrophobic 2,4-dimethylphenyl group enhances binding affinity through hydrophobic interactions. This dual interaction mechanism can lead to significant biological effects, including potential therapeutic applications.
Biological Activities
Research indicates that this compound may exhibit various pharmacological effects:
- Analgesic Activity : The compound has been studied for its potential analgesic properties, likely due to its interaction with pain-related receptors.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation through modulation of specific pathways.
- Neurological Implications : Its interaction with neurotransmitter systems indicates potential applications in treating neurological disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Binding Affinity Studies : Interaction studies have shown that this compound can modulate the activity of certain biological targets by forming stable complexes through hydrogen bonding and hydrophobic interactions. These studies often utilize molecular docking simulations and enzyme inhibition assays to elucidate how this compound interacts within biological systems .
- Comparative Analyses : The compound's enantiomeric form, (1R)-2-amino-1-(2,4-dimethylphenyl)ethan-1-ol, exhibits different biological activities due to stereochemical differences. This highlights the importance of chirality in determining the pharmacological profile of such compounds .
- In Vivo Studies : Animal models have been employed to assess the efficacy of this compound in reducing hyperlocomotion and other behavioral changes linked to neurological conditions. Results indicate significant reductions in hyperactivity at certain dosages .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1S)-2-amino-1-(2,4-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1 |
InChI Key |
KBYFBXUWYPZHTQ-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](CN)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CN)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















